9-(2,3-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
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Overview
Description
9-(2,3-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex heterocyclic compound. It belongs to the class of purine derivatives, which are known for their significant biological and pharmacological activities. This compound features a fused pyrimidine and imidazole ring system, making it structurally related to natural purines like adenine and guanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a suitable diketone can lead to the formation of the desired purine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) or copper (I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 9-(2,3-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes involved in purine metabolism, such as adenosine deaminase or hypoxanthine-guanine phosphoribosyltransferase (HGPRT). The compound can inhibit these enzymes, leading to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Adenine: A natural purine base found in DNA and RNA.
Guanine: Another natural purine base with significant biological roles.
6-Mercaptopurine: A purine analog used as an anticancer drug.
Uniqueness
What sets 9-(2,3-dimethylphenyl)-1-methyl-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione apart is its unique substitution pattern, which can confer distinct biological activities and chemical properties. Its specific structure allows for targeted interactions with molecular pathways that are not as effectively modulated by other purine derivatives .
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-5-10-25-18(26)16-17(22(4)20(25)27)21-19-23(11-7-12-24(16)19)15-9-6-8-13(2)14(15)3/h6,8-9H,5,7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRNGVAPNUNFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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